molecular formula C18H20O3 B14146095 4-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate CAS No. 89019-90-9

4-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate

Cat. No.: B14146095
CAS No.: 89019-90-9
M. Wt: 284.3 g/mol
InChI Key: OASCOLAFQZWAIO-UHFFFAOYSA-N
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Description

4-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate is an organic compound that belongs to the class of esters It is formed by the esterification of 4-(2-Methylbutan-2-yl)phenol with 2-hydroxybenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate typically involves the esterification reaction between 4-(2-Methylbutan-2-yl)phenol and 2-hydroxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-(2-Methylbutan-2-yl)phenol and 2-hydroxybenzoic acid.

    Oxidation: The phenolic group can be oxidized to form quinones under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Electrophiles such as nitric acid for nitration or bromine for bromination.

Major Products Formed

    Hydrolysis: 4-(2-Methylbutan-2-yl)phenol and 2-hydroxybenzoic acid.

    Oxidation: Quinones and other oxidized derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the formulation of various products, including pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism of action of 4-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed in biological systems to release 4-(2-Methylbutan-2-yl)phenol and 2-hydroxybenzoic acid, which may exert their effects through different pathways. The phenolic group can interact with cellular components, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methylbutan-2-yl)phenyl 4-hydroxybenzoate
  • 2-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate
  • 4-(2-Methylbutan-2-yl)phenyl 3-hydroxybenzoate

Uniqueness

4-(2-Methylbutan-2-yl)phenyl 2-hydroxybenzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

89019-90-9

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

[4-(2-methylbutan-2-yl)phenyl] 2-hydroxybenzoate

InChI

InChI=1S/C18H20O3/c1-4-18(2,3)13-9-11-14(12-10-13)21-17(20)15-7-5-6-8-16(15)19/h5-12,19H,4H2,1-3H3

InChI Key

OASCOLAFQZWAIO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O

Origin of Product

United States

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